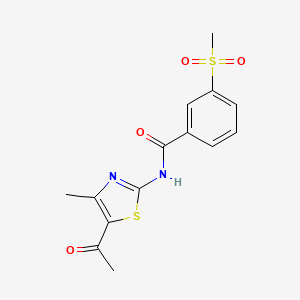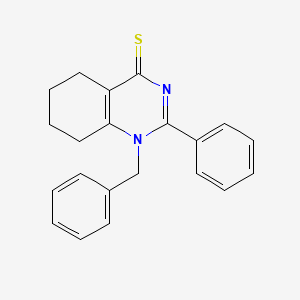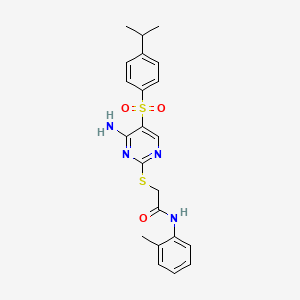
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a dihydroisoquinoline, a sulfonyl group, an oxadiazole ring, and a benzamide moiety. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (in the isoquinoline and phenyl groups) would likely contribute to the compound’s stability and could influence its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzamide moiety could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the sulfonyl and amide groups) could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The scientific research on compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has focused on their synthesis, structural characterization, and potential biological activities. Studies have developed methods for synthesizing various substituted benzamides and quinazoline derivatives, which are structurally related to the compound . These synthesized compounds were characterized using spectral data and evaluated for biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Patel et al., 2009); (Rahman et al., 2014).
Pharmacological Screening
Compounds with structures related to the query compound have been synthesized and screened for various pharmacological activities. The aim is to explore their potential as therapeutic agents. For example, synthesis efforts have produced derivatives that show promising activities as diuretic, antihypertensive, and anti-diabetic agents, highlighting the diverse pharmacological potential of this chemical scaffold (Rahman et al., 2014).
Anticancer Evaluation
The research on related compounds includes evaluation of their anticancer properties. Some derivatives have shown potent cytotoxic activity against various human cancer cell lines, with certain compounds demonstrating low toxicity towards normal cells. This suggests the potential of these compounds as selective anticancer agents. The mechanisms of action include apoptosis induction and cell cycle arrest, providing insights into how these compounds might be optimized for therapeutic uses (Ravichandiran et al., 2019).
Novel PI3K Inhibitors and Anticancer Agents
Another line of research has focused on the synthesis of novel structures as PI3K inhibitors with anticancer activity. Through bioisostere, compounds have been developed with significant antiproliferative activities in vitro and potential for in vivo efficacy. These studies underline the role of structural modifications in enhancing biological activity and provide a foundation for further development of anticancer therapies (Shao et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S2/c1-36(31,32)22-8-4-7-19(15-22)24-27-28-25(35-24)26-23(30)18-9-11-21(12-10-18)37(33,34)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMTKARFIOOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)
![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)
![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)



![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)
![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)